N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a pyrazole-carboxamide core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety via an azetidine ring. Key structural attributes include:
- Pyrazole ring: Substituted with a 4-fluorophenyl group at position 3 and dimethyl groups at positions 1 and N.
- Azetidine linker: Connects the pyrazole-carboxamide to the triazolo-pyridazine system, introducing conformational rigidity.
This design optimizes interactions with biological targets, likely kinase or protease enzymes, due to its balanced lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8O/c1-26(15-10-28(11-15)19-8-7-18-23-22-12-29(18)25-19)20(30)17-9-16(24-27(17)2)13-3-5-14(21)6-4-13/h3-9,12,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGALTIFOHYCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes multiple heterocyclic moieties. The molecular formula is with a molecular weight of approximately 353.39 g/mol. The presence of triazole and pyridazine rings suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various strains of bacteria and fungi. In vitro tests have demonstrated that similar compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Anti-Cancer Properties
Research into the anti-cancer activity of related compounds has revealed promising results. For example, certain triazole derivatives have been found to induce apoptosis in cancer cell lines, including colon and breast cancer cells. Compounds with similar structural features achieved IC50 values in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that promote tumor growth.
- Interaction with Cellular Receptors : The presence of fluorophenyl and pyrazole groups suggests potential binding to various receptors, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 | Significant anti-tubercular activity |
| Compound B | HCT-116 (colon cancer) | 6.2 | Induced apoptosis |
| Compound C | T47D (breast cancer) | 27.3 | Non-toxic to HEK-293 cells |
These findings underscore the potential utility of triazole and pyridazine-containing compounds in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyridazine/Pyrimidine Cores
4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide ()
- Core : Shares the [1,2,4]triazolo[4,3-b]pyridazine system.
- Key Differences :
- Linker : Piperazine (six-membered) instead of azetidine (four-membered), increasing flexibility.
- Substituent : 3-Trifluoromethylphenyl vs. 4-fluorophenyl, enhancing lipophilicity and electron-withdrawing effects.
- Implications : The piperazine linker may reduce target binding affinity due to conformational mobility, while the trifluoromethyl group improves metabolic stability .
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives ()
- Core : [1,2,4]Triazolo[1,5-a]pyrimidine instead of pyridazine.
- Key Differences: Pyrimidine vs. Substituents include 3,4,5-trimethoxyphenyl and nitro/bromo groups, increasing steric bulk and polarity.
- Implications : Pyrimidine cores may favor interactions with ATP-binding pockets in kinases, whereas pyridazine systems could target alternative residues .
Pyrazole-Based Analogues
N-Substituted Pyrazoline Derivatives ()
- Core: Dihydropyrazole (non-aromatic) vs. fully aromatic pyrazole in the target compound.
- Key Differences :
- Saturated pyrazoline rings reduce planarity and π-stacking capacity.
- Substituents like 4-bromophenyl or 4-chlorophenyl lack the fluorine atom’s electronegativity.
- Implications : The aromatic pyrazole in the target compound enhances target engagement through π-orbital interactions, while fluorophenyl optimizes electronic effects .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Core : Pyrazolo[3,4-b]pyridine fused system.
- Key Differences :
- Ethyl and methyl substituents on pyrazole increase steric hindrance.
- Lack of triazolo-pyridazine reduces hydrogen-bonding sites.
- Implications : The fused pyridine system may improve solubility but reduce selectivity for specific enzymatic pockets .
Azetidine-Containing Analogues
Morpholinyl-Triazolo-Pyridine Derivatives ()
- Core : [1,2,4]Triazolo[1,5-a]pyridine with morpholine and azetidine groups.
- Key Differences :
- Morpholine introduces oxygen-based hydrogen-bond acceptors.
- Bromo or methoxy substituents alter electronic profiles.
- Implications : Azetidine’s rigidity improves pharmacokinetics, while morpholine enhances solubility but may introduce off-target interactions .
Research Findings and Implications
- Target Compound Advantages :
- Azetidine linker balances rigidity and metabolic stability.
- Fluorophenyl group optimizes electronic effects without excessive lipophilicity.
- Triazolo-pyridazine core offers unique hydrogen-bonding geometry.
- Limitations vs. Analogues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
